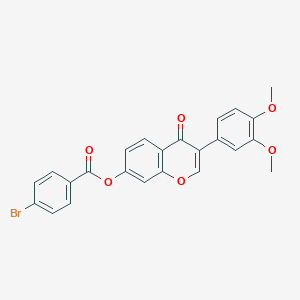

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a 4-bromobenzoate ester. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with 4-bromobenzoic acid. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromine substituent.

Substitution: The bromine atom in the 4-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Basic Information

- IUPAC Name : 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate

- Molecular Formula : C20H19BrO5

- Molecular Weight : 421.27 g/mol

Structural Characteristics

The compound exhibits a chromone backbone with substituents that enhance its biological activity. The presence of the 3,4-dimethoxyphenyl group contributes to its electronic properties, while the 4-bromobenzoate moiety may influence its interaction with biological targets.

Pharmacological Studies

Research indicates that chromones and their derivatives exhibit a range of pharmacological activities, including:

- Antioxidant Activity : Several studies have shown that derivatives of chromones possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Chromone derivatives have been investigated for their potential anticancer effects. For instance, studies have demonstrated that certain chromone compounds can inhibit the proliferation of cancer cells through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .

The compound's structural features suggest potential interactions with various biological targets:

- Enzyme Inhibition : Chromone derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, some compounds have shown inhibitory effects on enzymes related to cancer metabolism, making them candidates for further development as therapeutic agents .

- Antimicrobial Activity : Research has indicated that certain chromone derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .

Material Science

Beyond biological applications, chromones are also being explored in material science:

- Fluorescent Materials : The unique electronic properties of chromones make them suitable for use in fluorescent materials. Their ability to emit light upon excitation can be harnessed in various applications, including sensors and imaging technologies .

Case Study 1: Anticancer Activity

A study conducted by Venugopala et al. (2016) evaluated the anticancer potential of a series of chromone derivatives, including those similar to this compound. The results indicated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for drug development.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers synthesized several chromone derivatives and tested their effectiveness against specific metabolic enzymes associated with cancer. The findings revealed that some compounds displayed potent inhibitory activity, with IC50 values indicating their potential as therapeutic agents targeting metabolic pathways in cancer .

Mécanisme D'action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The chromen-4-one core structure is known to interact with various biological targets, influencing cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate

- 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate

- 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Uniqueness

The presence of the 4-bromobenzoate ester distinguishes 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate from its analogs. This unique substituent can influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for specific applications in research and industry .

Activité Biologique

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate is a synthetic organic compound belonging to the chromenone derivatives class. This compound is characterized by a chromenone core structure with distinct substitutions that enhance its biological activity, including anti-inflammatory, antioxidant, and anticancer properties. The presence of methoxy groups on the phenyl ring significantly influences its solubility and biological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's unique structure allows it to modulate the activity of these targets, leading to various therapeutic effects.

In Vitro Studies

Recent studies have evaluated the compound's potential as a multi-target-directed ligand against several enzymes, including cholinesterases (AChE and BChE), β-secretase, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX-15). For instance:

- Inhibition of Cholinesterases : The compound exhibited moderate inhibitory effects against AChE and BChE, which are crucial in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE were reported at approximately 19.2 μM and for BChE at around 13.2 μM .

- Anti-inflammatory Activity : The compound demonstrated significant inhibition of COX-2 and LOX enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays. The compound showed promising results in scavenging free radicals, which is vital for protecting cells from oxidative stress-related damage. This property enhances its potential use in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity evaluations against cancer cell lines such as MCF-7 (breast cancer) revealed that the compound possesses significant anticancer properties. It was observed that the compound induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl acetate | Acetate instead of bromobenzoate | Moderate anti-inflammatory activity |

| 3-(3-Methylphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate | Methyl substitution | Different pharmacokinetic properties |

| 3-(3,4-Dihydroxyphenyl)-4-oxo-4H-chromen-7-yl acetate | Hydroxyl groups instead of methoxy | Enhanced solubility; potential for increased biological activity |

The structural variations among these compounds significantly impact their chemical reactivity and biological activity profiles. Notably, the presence of bromine in the benzoate moiety enhances the lipophilicity and bioavailability of the compound compared to others.

Case Studies

- Study on Enzyme Inhibition : A study conducted on various furochromones indicated that modifications similar to those in this compound resulted in dual inhibition against AChE and BChE, reinforcing its potential as a therapeutic agent for Alzheimer's disease .

- Antioxidant Activity Assessment : In another study focusing on antioxidant properties, compounds with similar chromenone structures were evaluated for their ability to scavenge free radicals effectively. The findings suggested that methoxy substitutions significantly enhanced antioxidant activity compared to unsubstituted analogs .

Propriétés

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGGZIQMTADUSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.